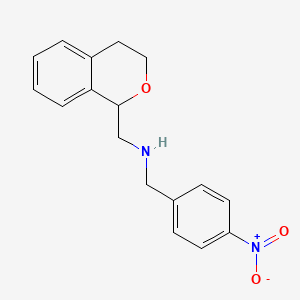![molecular formula C20H21N5O B11621289 N-[(E)-Amino[(4,6,7-trimethylquinazolin-2-YL)amino]methylidene]-2-phenylacetamide](/img/structure/B11621289.png)
N-[(E)-Amino[(4,6,7-trimethylquinazolin-2-YL)amino]methylidene]-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(E)-Amino[(4,6,7-trimethylquinazolin-2-YL)amino]methylidene]-2-phenylacetamide is a complex organic compound known for its unique structure and potential applications in various scientific fields This compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-Amino[(4,6,7-trimethylquinazolin-2-YL)amino]methylidene]-2-phenylacetamide typically involves multiple steps, starting with the preparation of the quinazoline core One common method involves the cyclization of anthranilic acid derivatives with formamide or its equivalents
The final step involves the formation of the imine linkage between the quinazoline derivative and the phenylacetamide moiety. This can be accomplished through a condensation reaction using suitable reagents and conditions, such as the use of an acid catalyst and elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
N-[(E)-Amino[(4,6,7-trimethylquinazolin-2-YL)amino]methylidene]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine or amide functionalities, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and substituted quinazoline compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
N-[(E)-Amino[(4,6,7-trimethylquinazolin-2-YL)amino]methylidene]-2-phenylacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist, particularly in the study of cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of N-[(E)-Amino[(4,6,7-trimethylquinazolin-2-YL)amino]methylidene]-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Quinazoline Derivatives: Compounds with a similar quinazoline core, such as 4-aminoquinazoline and 2-methylquinazoline.
Phenylacetamide Derivatives: Compounds with a similar phenylacetamide moiety, such as N-phenylacetamide and N-(2-phenylethyl)acetamide.
Uniqueness
N-[(E)-Amino[(4,6,7-trimethylquinazolin-2-YL)amino]methylidene]-2-phenylacetamide is unique due to the combination of the quinazoline core with the trimethyl groups and the phenylacetamide moiety
特性
分子式 |
C20H21N5O |
|---|---|
分子量 |
347.4 g/mol |
IUPAC名 |
2-phenyl-N-[(Z)-N'-(4,6,7-trimethylquinazolin-2-yl)carbamimidoyl]acetamide |
InChI |
InChI=1S/C20H21N5O/c1-12-9-16-14(3)22-20(23-17(16)10-13(12)2)25-19(21)24-18(26)11-15-7-5-4-6-8-15/h4-10H,11H2,1-3H3,(H3,21,22,23,24,25,26) |
InChIキー |
ISLLIIIRVVETPQ-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)/N=C(/N)\NC(=O)CC3=CC=CC=C3)C |
正規SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)N=C(N)NC(=O)CC3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Amino-4-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-ethoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11621207.png)
![7-(3-ethoxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11621210.png)
![1-[3-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)phenyl]ethanone](/img/structure/B11621220.png)
![6-Amino-4-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11621224.png)
![(3-{(E)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B11621239.png)
![(2Z)-2-[(4-chlorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinane-6-carboxamide](/img/structure/B11621247.png)
![(5Z)-5-[[9-methyl-4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11621254.png)

![7-butan-2-yl-6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11621262.png)
![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621264.png)
![2-[2,3-Dimethyl(methylsulfonyl)anilino]-N,N-diethylacetamide](/img/structure/B11621269.png)
![(3Z)-5-bromo-3-[(4-hydroxyquinazolin-2-yl)methylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11621270.png)
![4-chloro-N-{2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1,2-dihydroacenaphthylen-1-yl}benzenesulfonamide](/img/structure/B11621272.png)
![2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11621274.png)
